molecular formula C15H24 B081915 3,5-Di-tert-butyltoluene CAS No. 15181-11-0

3,5-Di-tert-butyltoluene

Cat. No.: B081915
CAS No.: 15181-11-0
M. Wt: 204.35 g/mol
InChI Key: WIXDSJRJFDWTNY-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyltoluene is a useful research compound. Its molecular formula is C15H24 and its molecular weight is 204.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Metabolism in Rat and Man : 3,5-Di-tert-butyltoluene, also known as BHT, was studied for its metabolism in rats and humans, with significant differences found between the two species. This has implications for understanding the biological effects and potential risks associated with BHT exposure (Daniel, Gage, & Jones, 1968).

  • Synthesis of Bulky Polymer Building Blocks : The synthesis of 3,5-Di-tert-butylstyrene, a derivative of this compound, was reported. This compound is used as a special building block for designing polymers (Risch, Meyer-Roscher, & Langhals, 1994).

  • Environmental Analysis of BHT : A study analyzed the presence of BHT and its degradation products in various water sources in Germany. This research is crucial for understanding the environmental impact of BHT and its derivatives (Fries & Püttmann, 2002).

  • Electrochemical Methoxylation : The electrochemical methoxylation of p-tert-butyltoluene, a related compound, was investigated, highlighting the potential for developing new chemical processes (Zollinger, Griesbach, Pütter, & Comninellis, 2004).

  • Selective Electrochemical Determination of Homocysteine : The electrochemical behavior of 3,5-di-tert-butylcatechol, a related compound, was utilized for selective detection of homocysteine, demonstrating its analytical application (Salehzadeh, Mokhtari, & Nematollahi, 2014).

  • Rhenium Complex Study : A study involving a rhenium complex with a this compound-derived ligand provided insights into the mixed valence nature of such complexes, relevant for materials science and inorganic chemistry (Abramov et al., 2015).

  • Cytotoxicity Studies : Comparative cytotoxicity studies between butylated hydroxytoluene (a form of this compound) and its derivative terbucarb on rat hepatocytes provide insights into the safety and potential risks of these compounds (Nakagawa, Yaguchi, & Suzuki, 1994).

  • Polyimides with Gas Separation Properties : Research on polyimides containing di-tert-butylbenzene groups, derived from this compound, revealed their high solubility and good gas separation properties, important for material science applications (Wang et al., 2020).

Safety and Hazards

3,5-Di-tert-butyltoluene is classified as a combustible solid . In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water .

Properties

IUPAC Name

1,3-ditert-butyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXDSJRJFDWTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164880
Record name 3,5-Bis(tert-butyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15181-11-0
Record name 3,5-Di-tert-butyltoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15181-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(tert-butyl)toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(tert-butyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(tert-butyl)toluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the confirmed structure of the compound with a melting point of 31-32°C obtained from the di-tert-butylation of toluene?

A1: The compound with a melting point of 31-32°C resulting from the di-tert-butylation of toluene has been confirmed to be 3,5-di-tert-butyltoluene. [] This confirmation is based on structural characterization detailed in the paper "Preparation and proof of the constitution of 3,5‐di‐tert. butyltoluene". []

Q2: Why is determining the critical temperature of alkylbenzenes, like this compound, important?

A2: The critical temperature of a substance is the temperature above which it cannot exist in a liquid state, irrespective of pressure. Understanding the critical temperatures of alkylbenzenes, including this compound, is crucial for various industrial processes. This information is particularly relevant in processes involving phase transitions, such as distillation and extraction, where accurate knowledge of critical temperatures is essential for optimizing process conditions. []

Q3: Are there methods to predict the critical temperatures of organic compounds like this compound?

A3: Yes, research has focused on developing methods for predicting the critical temperatures (liquid-vapor) of organic compounds. [] These methods are valuable for estimating critical temperatures when experimental data is unavailable. This predictive capability is particularly useful in early-stage research and development, where experimental determination of critical temperatures may not be feasible.

Q4: While not directly related to this compound, the provided research includes papers on the biological effects of Butylated Hydroxytoluene (BHT). What is the significance of including these papers in this context?

A4: Although the papers on Butylated Hydroxytoluene (BHT) [, ] don't directly investigate this compound, they highlight the diverse applications and biological relevance of compounds containing tert-butyl groups. This inclusion underscores the broader scientific interest in understanding the properties and potential uses of molecules within this chemical family.

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